molecular formula C10H9BrO B030877 7-Bromo-1-tetralone CAS No. 32281-97-3

7-Bromo-1-tetralone

Cat. No.: B030877
CAS No.: 32281-97-3
M. Wt: 225.08 g/mol
InChI Key: YGVDCGFUUUJCDF-UHFFFAOYSA-N
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Description

7-Bromotetralone, also known as 7-bromo-3,4-dihydro-1(2H)-naphthalenone, is an organic compound with the molecular formula C10H9BrO. It is a brominated derivative of tetralone, characterized by a bromine atom attached to the seventh position of the tetralone ring. This compound is a yellow crystalline solid and is primarily used as a synthetic intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromotetralone can be synthesized through several methods. One common synthetic route involves the bromination of tetralone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of 7-Bromotetralone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of 7-Bromotetralone on a larger scale .

Chemical Reactions Analysis

Types of Reactions

7-Bromotetralone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromotetralone is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical agents and as an intermediate in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7-Bromotetralone primarily involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules. The bromine atom and the carbonyl group in its structure are key functional groups that undergo transformations, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which 7-Bromotetralone is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromotetralone is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate for specific synthetic applications that require brominated compounds .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVDCGFUUUJCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291328
Record name 7-Bromo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32281-97-3
Record name 32281-97-3
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Record name 7-Bromo-1-tetralone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one
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Synthesis routes and methods I

Procedure details

The product from Step B (97 g, 397 mmol) was added to polyphosphoric acid (580 g) and the resulting mixture was stirred at 90° C. for 10 minutes. After cooling to 0° C., 6 M NaOH (2.1) was added and the mixture was extracted with methyl tert-butyl ether. The organic extracts were dried over magnesium sulfate to give 7-bromo-3,4-dihydronaphthalen-1-one (49 g, 55%) after chromatography (6:1 to 4:1 heptane/ethyl acetate) and recrystallization from cyclohexane: 1H NMR (300 MHz, DMSO-d6) δ 7.91 (d, J=2.1 Hz, 1H), 7.71 (dd, J=8.1, 2.1 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 2.90 (t, J=6.0 Hz, 2H), 2.61 (t, J=6.3 Hz, 2H), 1.99-2.07 (m, 2H).
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97 g
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polyphosphoric acid
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580 g
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Synthesis routes and methods II

Procedure details

7-Bromo-3,4-dihydronaphthalen-1-one was prepared from bromobenzene and succinic anhydride as described in Example 64 (Steps A to C).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500 mL three-necked flask fitted with an addition funnel, reflux condenser and thermometer was charged with aluminum chloride (33.34 g, 250 mmol) and heated to 75-80° C. 1-Tetralone (14.6 g, 13.3 mL, 100 mmol) was added dropwise over 10 min. The resulting brown slurry was stirred for 3 min before dropwise addition of bromine (19.21 g, 6.15 ml, 120 mmol) over 15 min. The mixture was stirred for 5 min and then poured into a mixture of ice (300 g) and 12N HCl (40 mL). The mixture was stirred until the aluminum chloride was dissolved and then diluted with water (200 mL). The mixture was extracted with diethyl ether (3×300 mL) and the combined organics were washed with water (2×300 mL), dried (sodium sulfate), filtered and evaporated in vacuo to give a dark brown mixture of 5- and 7-bromo-1-tetralone. The isomers were separated using silica gel flash chromatography (Biotage Flash 75, elution solvent 20/1 hexanes:MTBE) to yield 5-bromo-1-tetralone (11.59 g, 51%) and 7-bromo-1-tetralone (9.45 g, 42%).
Quantity
33.34 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
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6.15 mL
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reactant
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[Compound]
Name
ice
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300 g
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reactant
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Quantity
40 mL
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[Compound]
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5- and 7-bromo-1-tetralone
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone a useful intermediate in anthracycline synthesis?

A: This specific derivative of 7-bromo-1-tetralone is particularly useful due to its susceptibility to a novel bishydroxylation reaction. This reaction allows for the creation of a specific structure, the AB-ring segment, which is a crucial building block in the synthesis of various anthracyclinones. [, ] Anthracyclinones are aglycones of anthracyclines, lacking the sugar moiety, and serve as key intermediates in the production of these important antibiotics.

Q2: Which specific anthracyclinones can be synthesized using this approach?

A: The research demonstrates the successful utilization of this AB-ring segment derived from 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone in the synthesis of β-rhodomycinone, β-isorhodomycinone, α2-rhodomycinone, and α-citromycinone. [] This highlights the versatility of this synthetic route in accessing a variety of anthracyclinone structures.

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